molecular formula C10H8N2O3 B8441273 2-carbamoyl-1H-indole-6-carboxylic acid

2-carbamoyl-1H-indole-6-carboxylic acid

Cat. No. B8441273
M. Wt: 204.18 g/mol
InChI Key: RYQMXMNELNKHIJ-UHFFFAOYSA-N
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Description

2-carbamoyl-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-carbamoyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9(13)8-3-5-1-2-6(10(14)15)4-7(5)12-8/h1-4,12H,(H2,11,13)(H,14,15)

InChI Key

RYQMXMNELNKHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-carbamoyl-1H-indole-6-carboxylate (3.3 g, 14 mmol) in methanol (50 mL) was added 1 N aqueous sodium hydroxide (71 mL, 71 mmol). The reaction was stirred at room temperature for 17 hours. Then the reaction was acidified to pH 2-3 using 6 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to afford the title compound (2.97 g, 100%). −APCI (M−H) 203.4.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of cyanogen bromide (5.0 mL, 5 M in acetonitrile, 25 mmol) was added to a mixture of methyl 3,4-diaminobenzoate (3.0 g, 18 mmol) in water (50 mL). The reaction was stirred at room temperature overnight. Aqueous ammonia (20 mL) and ethyl acetate (100 mL) were added to the reaction mixture and the layers were separated. The organics were dried over sodium sulfate, filtered, and concentrated. To the crude residue was added 2 N aqueous hydrochloric acid (18 mL, 36.0 mmol) and the mixture was heated at reflux overnight. The reaction was concentrated to give the title compound (2.90 g, 97%). 1H NMR (400 MHz, DMSO-d6, δ): 8.75 (s, 2 H), 7.84 (s, 1 H), 7.77 (dd, J=1.2 Hz, J=8.4 Hz, 1 H), 7.38 (d, J=8.4 Hz, 1 H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Three
Yield
97%

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